molecular formula C9H6BrClO2 B2960413 2-Bromo-5-chlorocinnamic acid CAS No. 1262012-16-7

2-Bromo-5-chlorocinnamic acid

Cat. No. B2960413
CAS RN: 1262012-16-7
M. Wt: 261.5
InChI Key: IYNJYSNCWOJZLX-DAFODLJHSA-N
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Description

The compound “2-Bromo-5-chloroisonicotinic acid” has a CAS Number: 530156-90-2 and a Molecular Weight of 236.45 . It is stored at room temperature in an inert atmosphere .


Synthesis Analysis

A similar compound, “5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid”, is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .


Molecular Structure Analysis

The molecular formula of “2-Bromo-5-chloroisonicotinic acid” is C6H3BrClNO2 . The molecular weight is 236.45 .


Chemical Reactions Analysis

There is a study on the conformational analysis, structural and vibrational investigations of trans–2–Chlorocinnamic Acid and trans–4–Chlorocinnamic Acid .


Physical And Chemical Properties Analysis

The compound “2-Bromo-5-chloroisonicotinic acid” has a molecular weight of 236.45 .

Scientific Research Applications

Antimicrobial and Anticancer Properties

2-Bromo-5-chlorocinnamic acid: derivatives have been studied for their biological efficacy, particularly in treating cancer and bacterial infections . The structure of cinnamic acid allows for modification, which can result in bioactive agents with enhanced efficacy. Some derivatives have shown potent activity against tuberculosis, significant antibacterial activity, and promising anticancer properties.

Pharmacology

In pharmacology, 2-Bromo-5-chlorocinnamic acid is used in the synthesis of borinic acid derivatives, which are a subclass of organoborane compounds utilized in medicinal chemistry . These compounds have applications in cross-coupling reactions, catalysis, and as bioactive compounds, indicating their potential in drug development and therapeutic treatments.

Organic Synthesis

This compound plays a role in organic synthesis, particularly in reactions at the benzylic position, which are crucial for constructing complex molecules . It can undergo free radical bromination, nucleophilic substitution, and oxidation, making it a versatile reagent for synthesizing a wide range of organic compounds.

Material Science

2-Bromo-5-chlorocinnamic acid: is also relevant in material science, where its derivatives can be used in the development of new materials with specific properties . The reversible click chemistries involving boronic acid-mediated cis-diol conjugation are particularly noteworthy, with applications in biomedical devices and material chemistry.

Biochemistry Studies

In biochemistry, 2-Bromo-5-chlorocinnamic acid is used to study benzylic halides’ reactions, which are important for understanding the behavior of biomolecules and developing biochemical assays . Its reactivity can shed light on metabolic pathways and enzyme-catalyzed reactions.

Medical Research

Medical research has investigated the use of 2-Bromo-5-chlorocinnamic acid derivatives for their potential therapeutic applications. These studies focus on developing new treatments for various diseases, leveraging the compound’s ability to interact with biological systems .

Neuroprotective Agents

Research has proven that cinnamic acid derivatives have neuroprotective abilities, and scientists continue to search for agents based on cinnamic acid with better biological activity . This indicates a potential application of 2-Bromo-5-chlorocinnamic acid in the development of treatments for neurological disorders.

Safety and Hazards

The compound “2-Bromo-5-chlorophenylboronic acid” has safety precautions such as avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

The compound “5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid” is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy . This suggests that it may have potential future applications in the treatment of diabetes.

properties

IUPAC Name

(E)-3-(2-bromo-5-chlorophenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClO2/c10-8-3-2-7(11)5-6(8)1-4-9(12)13/h1-5H,(H,12,13)/b4-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNJYSNCWOJZLX-DAFODLJHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C=CC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)/C=C/C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2-Bromo-5-chlorophenyl)acrylic acid

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